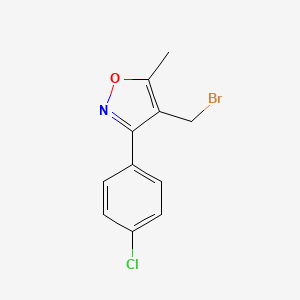

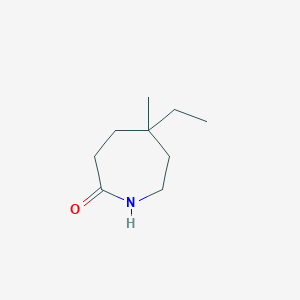

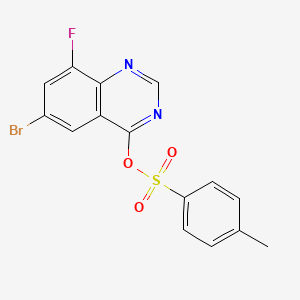

![molecular formula C8H14ClNO B1378095 3-Ethyl-3-azabicyclo[3.1.1]heptan-6-on-Hydrochlorid CAS No. 1384428-60-7](/img/structure/B1378095.png)

3-Ethyl-3-azabicyclo[3.1.1]heptan-6-on-Hydrochlorid

Übersicht

Beschreibung

3-Azabicyclo[3.1.1]heptanes are a class of compounds that have been studied for their potential use in medicinal chemistry . They are considered promising building blocks for further selective derivatization .

Synthesis Analysis

The synthesis of 3-azabicyclo[3.1.1]heptanes has been achieved through the reduction of spirocyclic oxetanyl nitriles . This transformation has been studied for its mechanism, scope, and scalability .

Molecular Structure Analysis

3-Azabicyclo[3.1.1]heptanes have a unique structure that allows them to mimic the fragment of meta-substituted benzenes in biologically active compounds . They have similar angles between the exit vectors (119–120°), a similar distance between substituents (4.8–5.0 Å), and similar physicochemical properties .

Chemical Reactions Analysis

The chemical reactions involving 3-azabicyclo[3.1.1]heptanes are still under investigation. Current research has focused on their synthesis and potential use in drug discovery .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-azabicyclo[3.1.1]heptanes depend on their specific structure and substituents . More specific information would require a detailed analysis of the particular compound .

Wissenschaftliche Forschungsanwendungen

Antivirale Medikamente

6,6-Dimethyl-3-azabicyclo[3.1.0]hexan ist eine entscheidende Komponente in mehreren antiviralen Medikamenten, wie Boceprevir und PF-07321332 . Boceprevir ist ein bekannter Proteaseinhibitor für das Hepatitis-C-Virus . PF-07321332 ist ein oral verabreichtes Medikament zur Behandlung von COVID-19 .

Effiziente Synthese

Ein innovativer Ansatz wurde für die effizientere Synthese von 6,6-Dimethyl-3-azabicyclo[3.1.0]hexan entwickelt. Dieser Ansatz nutzt die intramolekulare Cyclopropanierung von Alpha-Diazoacetaten über Ru (II)-Katalyse .

Bioisostere

3-Azabicyclo[3.1.1]heptane wurden vorgeschlagen, um das Fragment von meta-substituierten Benzolen in biologisch aktiven Verbindungen nachzuahmen . Sie haben ähnliche Winkel zwischen den Austrittsvektoren, einen ähnlichen Abstand zwischen den Substituenten und ähnliche physikalisch-chemische Eigenschaften .

Arzneimittelentwicklung

Der Kern von 3-Azabicyclo[3.1.1]heptanen wurde in die Struktur des Antihistaminikums Rupatidin anstelle des Pyridinrings integriert, was zu einer dramatischen Verbesserung der physikalisch-chemischen Eigenschaften führte .

Allgemeiner Skalierbarer Ansatz

Ein allgemeiner skalierbarer Ansatz für 3-azabicyclo[3.1.1]heptane wurde vorgestellt. Dieser Ansatz wurde verwendet, um sie zu synthetisieren, zu charakterisieren und in die Struktur des Antihistaminikums Rupatidin zu integrieren .

Heteroatom-substituierte Bicycloalkane

Es besteht Interesse an Heteroatom-substituierten Bicycloalkanen. Systeme mit einem Stickstoffatom, das an Bicyclo[3.1.1]heptane addiert wird, könnten theoretisch als gesättigte Analoga von Pyridin betrachtet werden .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

3-Ethyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can lead to alterations in metabolic pathways. For instance, it has been observed to interact with enzymes involved in neurotransmitter synthesis, potentially affecting the levels of neurotransmitters in the brain. Additionally, 3-Ethyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride can bind to specific proteins, altering their conformation and function .

Cellular Effects

The effects of 3-Ethyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to activate certain signaling pathways that lead to increased cell proliferation. Conversely, it can also induce apoptosis in specific cell types by triggering pathways associated with programmed cell death .

Molecular Mechanism

At the molecular level, 3-Ethyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride exerts its effects through various mechanisms. It binds to biomolecules, leading to enzyme inhibition or activation. The compound can inhibit enzymes by occupying their active sites, preventing substrate binding and subsequent catalytic activity. Additionally, it can activate certain enzymes by inducing conformational changes that enhance their activity. Changes in gene expression are also observed, with the compound influencing the transcription of genes involved in metabolic processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Ethyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with alterations in cellular metabolism and function, both in vitro and in vivo .

Dosage Effects in Animal Models

The effects of 3-Ethyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cognitive function or reduced inflammation. At high doses, toxic or adverse effects can occur, including neurotoxicity and organ damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing harm .

Metabolic Pathways

3-Ethyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. The compound can affect metabolic flux, leading to changes in the levels of metabolites. For instance, it may inhibit enzymes involved in the breakdown of neurotransmitters, resulting in increased levels of these molecules in the brain. Additionally, the compound can influence the synthesis of essential biomolecules, impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of 3-Ethyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound can be transported across cell membranes via active or passive transport mechanisms. Once inside the cell, it may bind to proteins that facilitate its distribution to specific organelles or cellular regions .

Subcellular Localization

The subcellular localization of 3-Ethyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may accumulate in the nucleus, affecting gene expression and DNA replication .

Eigenschaften

IUPAC Name |

3-ethyl-3-azabicyclo[3.1.1]heptan-6-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO.ClH/c1-2-9-4-6-3-7(5-9)8(6)10;/h6-7H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHWJOKIQUIDYLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2CC(C1)C2=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

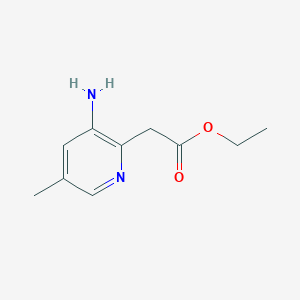

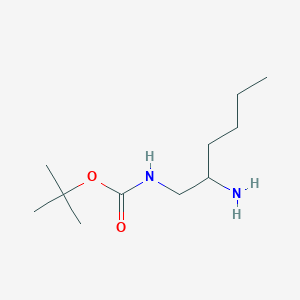

![5-[(Dimethylamino)methyl]pyridin-2-amine dihydrochloride](/img/structure/B1378015.png)

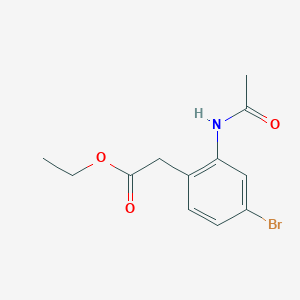

![3-[(Dimethylamino)methyl]thiophene-2-carboxylic acid hydrochloride](/img/structure/B1378023.png)

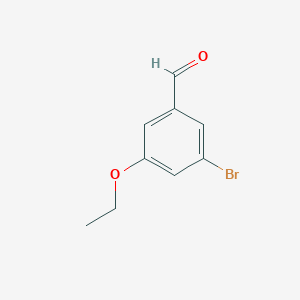

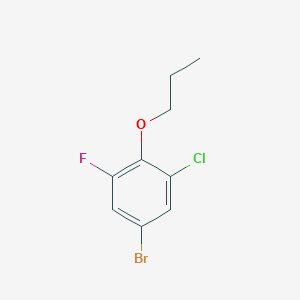

![Benzyl N-[2-(4-fluorophenyl)propan-2-YL]carbamate](/img/structure/B1378028.png)